

1-Hexyn-3-OL IUPAC name and synonyms

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Compound of Interest

Compound Name: 1-Hexyn-3-OL

Cat. No.: B089403

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Technical Guide: 1-Hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the chemical compound **1-Hexyn-3-ol**, focusing on its nomenclature, key identifiers, and physical properties.

Chemical Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: The officially recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is hex-1-yn-3-ol.^{[1][2][3]} The name "**1-Hexyn-3-ol**" is also a valid and commonly used IUPAC name.^{[1][2]}

Synonyms: This compound is also known by several other names, which are frequently encountered in literature and chemical databases. These include:

- 1-Hexyne-3-ol^{[1][2][4]}
- 3-Hydroxy-1-hexyne^{[1][2][4]}
- Propylethynylcarbinol^{[1][2][4]}
- 1-Propylpropargyl alcohol^{[1][2]}

- Hexynol[1][2]

Key Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:

- CAS Registry Number: 105-31-7[1][2]
- Molecular Formula: C₆H₁₀O[1][2][5]
- Molecular Weight: 98.14 g/mol [3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Hexyn-3-ol** is presented below. This data is crucial for designing experimental conditions, and for safety and handling protocols.

Property	Value	Unit	Source
Molecular Weight	98.14	g/mol	[3][5]
Density	0.873	g/mL at 25 °C	
Boiling Point	118	°C	
415.50 ± 0.50	K	[1]	
Flash Point	47.2	°C	
Refractive Index	1.431	n _{20/D}	
Solubility	Slightly soluble in water	-	[5]

Experimental Protocols and Synthesis

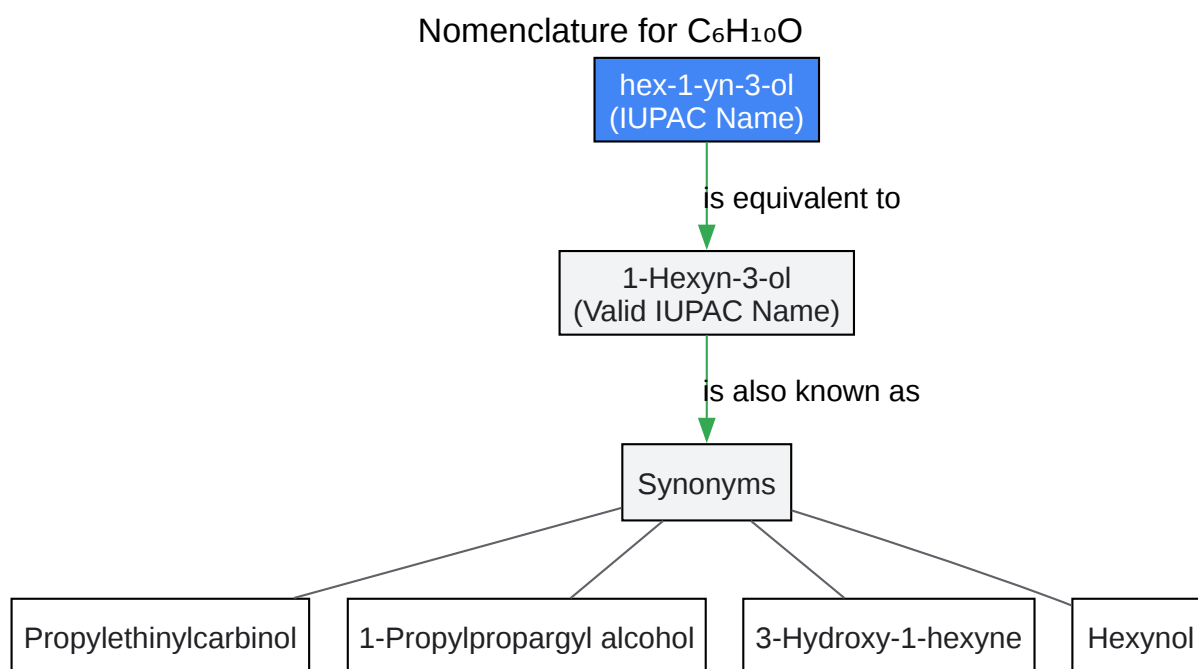
Detailed experimental protocols for the synthesis of **1-Hexyn-3-ol** and its derivatives are available in specialized chemical synthesis literature. For instance, the synthesis of related alkynes often involves the reaction of an appropriate Grignard reagent with an aldehyde or the alkylation of smaller acetylenes. A general procedure for synthesizing 3-alkyl-1-alkynes

involves the reaction of a 1-alkyne with n-butyllithium followed by an alkyl halide.[6] The synthesis of the related compound 5-hexyn-3-ol has been achieved via the condensation of propargyl magnesium bromide with propionaldehyde.[7]

While a specific, detailed protocol for the industrial-scale synthesis of **1-Hexyn-3-ol** is not provided here, researchers can refer to established methods for alkyne and alcohol synthesis in publications such as Organic Syntheses.[6][8][9][10]

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its synonyms is based on different historical and systematic naming conventions. The following diagram illustrates this relationship.



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Caption: Relationship between the IUPAC name and common synonyms for **1-Hexyn-3-ol**.

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